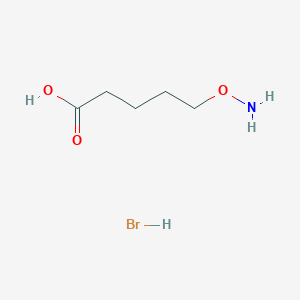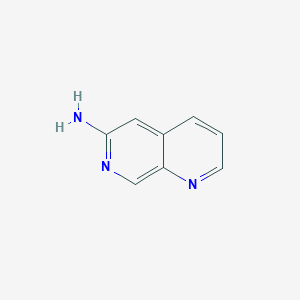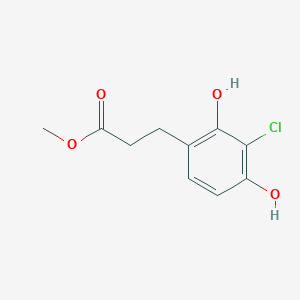
Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate
Übersicht
Beschreibung
Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate is an organic compound with the molecular formula C10H11ClO4 and a molecular weight of 230.64 g/mol . This compound is characterized by the presence of a chloro-substituted dihydroxyphenyl group attached to a propanoate ester. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate can be synthesized through several methods. One common method involves the reaction of 3-chlorophthalic anhydride with this compound in the presence of aluminum chloride as a catalyst. The reaction is typically carried out in 1,2-dichloroethane under reflux conditions for about 30 minutes . The product is then isolated by crystallization from dichloromethane.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemical products, including dyes and polymers.
Wirkmechanismus
The mechanism of action of Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate involves its interaction with specific molecular targets. The chloro and dihydroxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve oxidative stress and inhibition of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1-yl)propanoate
- Methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1-yl)propanoate
Uniqueness
Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4/c1-15-8(13)5-3-6-2-4-7(12)9(11)10(6)14/h2,4,12,14H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDROVRBYCGCSTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=C(C(=C(C=C1)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620556 | |
| Record name | Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876746-33-7 | |
| Record name | Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


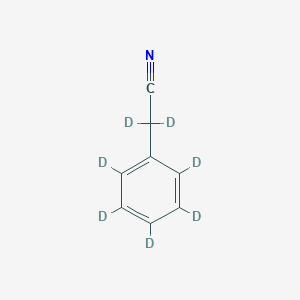
![(4-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B1612678.png)
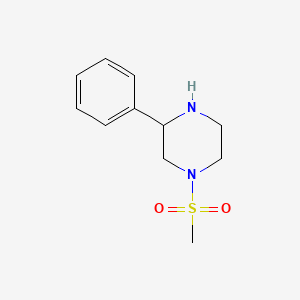
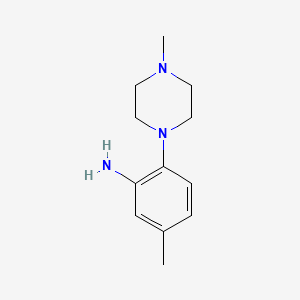
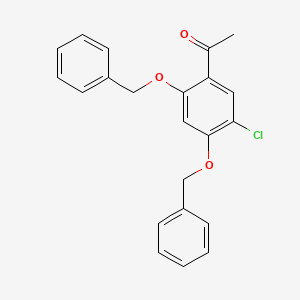
![2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1612684.png)

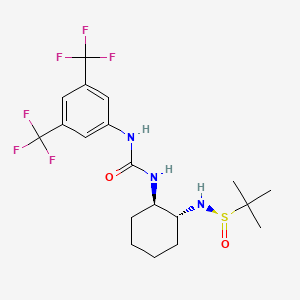
![4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1612689.png)
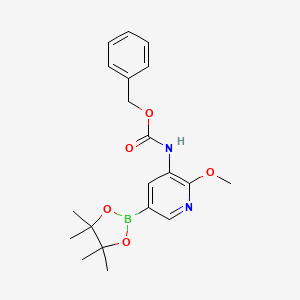
![3-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1612692.png)
![2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B1612693.png)
